
Spectroscopic Profile of Protosappanin A
Dimethyl Acetal: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Protosappanin A dimethyl acetal

Cat. No.: B147542 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Protosappanin A dimethyl acetal, a derivative of the naturally occurring bioactive compound

Protosappanin A. This document is intended to serve as a valuable resource for researchers in

natural product chemistry, medicinal chemistry, and drug development by presenting detailed

NMR and MS data, experimental protocols, and a logical workflow for its analysis.

Chemical Structure
Protosappanin A is a homoisoflavonoid isolated from the heartwood of Caesalpinia sappan L. It

possesses a ketone functional group which can be converted to a dimethyl acetal under

appropriate conditions. The chemical structures of Protosappanin A and its dimethyl acetal

derivative are shown below.

Figure 1: Chemical reaction from Protosappanin A to Protosappanin A dimethyl acetal.

Protosappanin A Protosappanin A dimethyl acetal
+ 2CH3OH, H+
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Caption: Formation of Protosappanin A dimethyl acetal from Protosappanin A.
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Spectroscopic Data
The following tables summarize the ¹H NMR, ¹³C NMR, and predicted Mass Spectrometry data

for Protosappanin A dimethyl acetal.

Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR data were reported for Protosappanin A dimethyl acetal isolated from

the heartwood of Vietnamese Caesalpinia sappan. The spectra were recorded in CD₃OD.

Table 1: ¹H NMR Spectroscopic Data of Protosappanin A Dimethyl Acetal (in CD₃OD)

Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 6.81 d 8.0

2 6.75 d 8.0

4 6.64 s

6 2.85 m

6 3.15 m

7 4.15 m

7 4.55 m

9 6.33 d 2.5

11 6.38 dd 8.5, 2.5

12 6.95 d 8.5

3-OCH₃ 3.18 s

3-OCH₃ 3.22 s

Table 2: ¹³C NMR Spectroscopic Data of Protosappanin A Dimethyl Acetal (in CD₃OD)
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Position Chemical Shift (δ, ppm)

1 116.5

2 120.0

3 145.5

4 114.0

4a 130.5

5a 125.0

6 30.0

7 70.0

8a 155.0

9 103.5

10 158.0

11 108.0

12 132.0

12a 118.0

13 101.0

3-OCH₃ 48.5

3-OCH₃ 49.0

Mass Spectrometry (MS) Data
Direct mass spectrometry data for Protosappanin A dimethyl acetal is not readily available in

the cited literature. However, based on the structure of Protosappanin A, the expected mass

spectral data for its dimethyl acetal can be predicted.

Protosappanin A has a molecular formula of C₁₅H₁₂O₅ and a molecular weight of 272.25 g/mol .

The formation of the dimethyl acetal involves the addition of two methanol (CH₃OH) molecules
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and the loss of one water (H₂O) molecule.

Molecular Formula of Protosappanin A dimethyl acetal: C₁₇H₁₈O₆

Molecular Weight of Protosappanin A dimethyl acetal: 318.32 g/mol

Table 3: Predicted Mass Spectrometry Data for Protosappanin A Dimethyl Acetal

Ion Predicted m/z Description

[M]⁺ 318 Molecular Ion

[M - OCH₃]⁺ 287 Loss of a methoxy group

[M - 2(OCH₃)]⁺ 256 Loss of two methoxy groups

[M - CH₃OH]⁺ 286 Loss of a methanol molecule

Experimental Protocols
The following experimental protocol for the isolation and characterization of Protosappanin A
dimethyl acetal is based on the methodology described in the scientific literature for the

investigation of constituents from Caesalpinia sappan.

Plant Material and Extraction
The heartwood of Caesalpinia sappan was collected, air-dried, and pulverized. The powdered

plant material was then extracted exhaustively with methanol (MeOH) at room temperature.

The resulting extract was concentrated under reduced pressure to yield a crude methanol

extract.

Isolation of Protosappanin A Dimethyl Acetal
The crude methanol extract was subjected to column chromatography on a silica gel column,

eluting with a gradient of chloroform (CHCl₃) and methanol (MeOH). Fractions were collected

and monitored by thin-layer chromatography (TLC). Fractions containing compounds with

similar TLC profiles were combined.
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Further purification was achieved through repeated column chromatography on silica gel and

Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to

yield pure Protosappanin A dimethyl acetal.

Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500

spectrometer (500 MHz for ¹H and 125 MHz for ¹³C). Chemical shifts are reported in parts

per million (ppm) using the solvent peak (CD₃OD) as an internal standard.

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS)

would typically be performed on a Q-TOF mass spectrometer to determine the accurate

mass and molecular formula of the compound.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of

Protosappanin A dimethyl acetal.
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Caption: Workflow for the isolation and spectroscopic analysis of Protosappanin A dimethyl
acetal.

To cite this document: BenchChem. [Spectroscopic Profile of Protosappanin A Dimethyl
Acetal: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147542#spectroscopic-data-nmr-ms-of-
protosappanin-a-dimethyl-acetal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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